An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)
An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its substituted benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its significant role as a key intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, a class of drugs with antibacterial and anticancer properties. Detailed experimental protocols for its synthesis and its conversion to a core trimethoprim-like structure are provided, alongside quantitative data and visualizations to aid researchers in its application.
Physicochemical Properties
Methyl 4-bromo-3,5-dimethoxybenzoate is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 26050-64-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3] |
| Molecular Weight | 275.10 g/mol | [1][2][3] |
| Melting Point | 124-126 °C | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in ethyl acetate and acetone. Recrystallized from ethanol. | [3] |
| Purity | Typically ≥97% | [1] |
Synthesis and Purification
The synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate can be achieved through several routes, most commonly involving the esterification of 4-bromo-3,5-dimethoxybenzoic acid or the methylation and bromination of a suitable benzoic acid precursor. Purification is typically carried out by recrystallization.
Synthesis via Methylation and Bromination
One common synthetic route involves the methylation of 4-bromo-3,5-dihydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 1.4 eq).
-
Methylation: Carefully add dimethyl sulfate ((CH₃)₂SO₄, 3.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude product from ethanol to yield Methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |
| 4-bromo-3,5-dihydroxybenzoic acid | K₂CO₃, (CH₃)₂SO₄ | Acetone | 24 h | 92% | >97% (after recrystallization) | [3] |
Synthesis via Esterification
Alternatively, the target compound can be synthesized by the direct esterification of 4-bromo-3,5-dimethoxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol.
-
Esterification: Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 10.0 eq) dropwise with stirring.
-
Heating: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[3]
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-bromo-3,5-dimethoxybenzoic acid | SOCl₂ | Methanol | 2 h | Quantitative | [3] |
Applications in Drug Development
Methyl 4-bromo-3,5-dimethoxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals, most notably in the preparation of antibacterials that belong to the class of dihydrofolate reductase (DHFR) inhibitors.
Intermediate in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
The structural motif of Methyl 4-bromo-3,5-dimethoxybenzoate is a key precursor for the synthesis of trimethoprim and its analogue, aditoprim.[4] These compounds are potent inhibitors of bacterial DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, these drugs disrupt bacterial growth and replication.
The following diagram illustrates a generalized synthetic workflow from Methyl 4-bromo-3,5-dimethoxybenzoate to a core structure found in DHFR inhibitors.
Caption: Synthetic workflow to a DHFR inhibitor core.
Experimental Protocol: Conversion to a Trimethoprim-like Precursor
The conversion of Methyl 4-bromo-3,5-dimethoxybenzoate to a key aldehyde intermediate, a precursor for the pyrimidine ring formation in trimethoprim synthesis, is a critical step. While a direct, one-pot reaction is not available, a plausible multi-step pathway is outlined below based on known chemical transformations.
-
Amination: The bromo group can be displaced by an amino group through various methods, such as a Buchwald-Hartwig amination, to yield a methyl 4-amino-3,5-dimethoxybenzoate derivative.
-
Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde, 4-formyl-3,5-dimethoxy-aniline derivative, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
-
Condensation and Cyclization: This aldehyde can then undergo condensation with a guanidine salt to form the diaminopyrimidine ring characteristic of trimethoprim.
The Dihydrofolate Reductase (DHFR) Signaling Pathway
The ultimate therapeutic target of compounds derived from Methyl 4-bromo-3,5-dimethoxybenzoate is the DHFR enzyme. This enzyme plays a pivotal role in cellular metabolism. The following diagram illustrates the DHFR pathway and the point of inhibition.
Caption: Inhibition of the Dihydrofolate Reductase pathway.
Conclusion
Methyl 4-bromo-3,5-dimethoxybenzoate is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery and development. Its primary utility lies in its role as a key intermediate for the synthesis of DHFR inhibitors. The detailed physicochemical data, synthesis protocols, and the biological context provided in this guide are intended to support researchers in leveraging this compound for the development of novel therapeutic agents. Further exploration into the direct biological activities of this compound and its derivatives may unveil new and valuable pharmacological applications.
